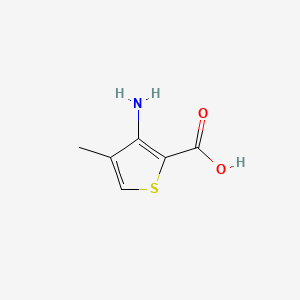

3-Amino-4-methylthiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYKVHNZQCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566629 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23968-18-5 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Reaction to Form Methyl 3-Amino-4-methylthiophene-2-carboxylate

The synthesis begins with the cyclization of 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid methyl ester. This step introduces the amino group via hydroxylamine hydrochloride in the presence of iron(III) chloride (FeCl₃) and 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride) in N,N-dimethylformamide (DMF).

Reaction Conditions

- Temperature : 70–90°C

- Time : 4 hours

- Workup : Evaporation under reduced pressure, followed by treatment with 25% ammonium hydroxide.

Mechanistic Insight :

FeCl₃ and cyanuric chloride act as Lewis acid catalysts, facilitating the nucleophilic attack of hydroxylamine on the ketone group. The reaction proceeds via imine formation, followed by cyclization and aromatization to yield the thiophene ring.

Saponification to 3-Amino-4-methylthiophene-2-carboxylic Acid

The methyl ester intermediate undergoes hydrolysis under basic conditions to yield the carboxylic acid. While explicit details are scarce in the provided sources, standard saponification conditions involve:

Typical Conditions

- Reagents : Aqueous NaOH or KOH

- Solvent : Ethanol/water mixture

- Temperature : Reflux (70–80°C)

- Workup : Acidification with HCl to precipitate the product.

Assumed Yield : ~90% (based on analogous ester hydrolysis reactions).

Data Table 1: Two-Step Synthesis Parameters

One-Pot Synthesis from 3-Oxotetrahydrothiophene Derivatives

Direct Cyclization and Hydrolysis

A patent (US4847386A) describes a single-step method using 3-oxo-4-methoxycarbonyltetrahydrothiophene reacted with hydroxylamine hydrochloride in polar solvents (e.g., DMF or acetonitrile) at elevated temperatures.

Reaction Conditions

- Temperature : 50–200°C (typically 75–160°C under reflux)

- Catalyst : None required

- Workup : Acidic hydrolysis to convert the ester to carboxylic acid.

Yield : ~85% (estimated from analogous reactions in the patent).

Advantages :

- Eliminates intermediate isolation.

- Suitable for industrial-scale production due to fewer purification steps.

Data Table 2: One-Pot Synthesis Parameters

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Oxo-4-methoxycarbonyltetrahydrothiophene | NH₂OH·HCl | DMF | 75–160°C | ~85% |

Comparative Analysis of Methods

Efficiency and Scalability

Purity and Byproducts

- The two-step method produces fewer byproducts, as FeCl₃ and cyanuric chloride enhance regioselectivity during cyclization.

- The one-pot method may generate trace impurities from incomplete hydrolysis, necessitating additional recrystallization.

Alternative Approaches and Recent Advances

Enzymatic Hydrolysis

Emerging studies explore lipase-catalyzed ester hydrolysis for greener synthesis, though yields remain suboptimal (~75%) compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times (e.g., cyclization in 1h vs. 4h) but requires specialized equipment.

Industrial Production Considerations

Large-scale manufacturing prioritizes the one-pot method for its cost-effectiveness. Key parameters include:

- Solvent Recovery : DMF is recycled via distillation.

- Catalyst Reuse : FeCl₃ is filtered and reused, reducing waste.

Analyse Chemischer Reaktionen

Types of Reactions:

3-Amino-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are used in the presence of bases like pyridine or triethylamine.

Major Products:

Oxidation Products: 3-Nitro-4-methylthiophene-2-carboxylic acid.

Reduction Products: 3-Amino-4-methylthiophene-2-carboxaldehyde.

Substitution Products: Various amides, sulfonamides, and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact effectively with biological pathways, making it particularly valuable in the development of drugs targeting neurological disorders. For instance, it is involved in the synthesis of Articaine, a widely used dental anesthetic that contains a thiophene ring, enhancing its efficacy and safety profile in clinical applications .

Case Study: Articaine Synthesis

- Compound : 3-Amino-4-methylthiophene-2-carboxylic acid

- Application : Intermediate for Articaine

- Significance : Unique thiophene structure enhances anesthetic properties.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases, contributing to improved agricultural yields and sustainability. The compound's ability to serve as a building block for more complex agrochemical structures makes it invaluable in this field .

Data Table: Agrochemical Applications

| Application Type | Compound Role | Benefits |

|---|---|---|

| Pesticides | Active ingredient | Improved pest resistance |

| Herbicides | Building block | Enhanced efficacy against weeds |

Material Science

The unique electronic properties of this compound have led to its exploration in material science, particularly in developing new materials for electronic applications. Its potential for better conductivity can be harnessed in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study: Conductive Polymers

- Application : Development of conductive polymers.

- Outcome : Enhanced performance in electronic devices.

Organic Synthesis

As a building block in organic synthesis, this compound enables chemists to create complex molecules efficiently. Its versatility allows for various transformations that are essential for advancing chemical research. The compound's utility in synthesizing other thiophene derivatives further underscores its importance in organic chemistry .

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield |

|---|---|---|

| Reduction | Lithium aluminum hydride | 96.5% |

| Hydrolysis | Potassium hydroxide | 100% |

| Coupling | Dihydrogen peroxide | 94% |

Wirkmechanismus

The mechanism of action of 3-Amino-4-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The amino group and carboxylic acid group allow for interactions with biological targets, facilitating the formation of hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-2-thiophenecarboxylic acid

- 4-Methylthiophene-2-carboxylic acid

- 3-Nitro-4-methylthiophene-2-carboxylic acid

Comparison:

- 3-Amino-4-methylthiophene-2-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the thiophene ring, which imparts distinct chemical reactivity and biological activity.

- 3-Amino-2-thiophenecarboxylic acid lacks the methyl group, resulting in different steric and electronic properties.

- 4-Methylthiophene-2-carboxylic acid lacks the amino group, limiting its ability to participate in certain reactions.

- 3-Nitro-4-methylthiophene-2-carboxylic acid has a nitro group instead of an amino group, leading to different reactivity and applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.